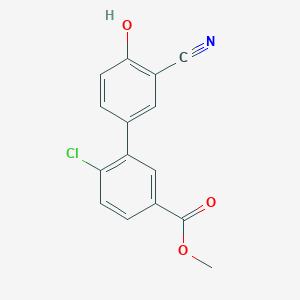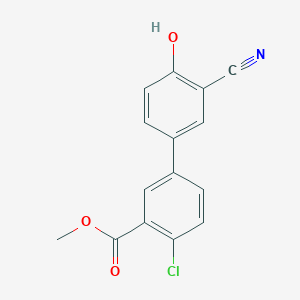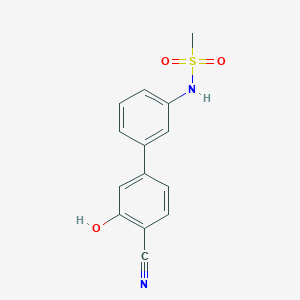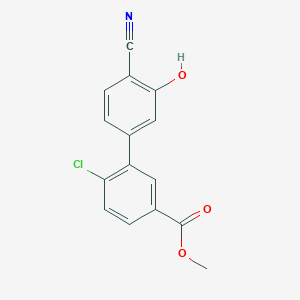
2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol, 95% (hereinafter referred to as 2-Cyano-4) is a synthetic organic compound with a wide range of applications in the field of scientific research. This compound is a white crystalline solid with a melting point of 142-144 °C, and a boiling point of 163-165 °C. 2-Cyano-4 is soluble in water and various organic solvents, and is widely used as a starting material in organic synthesis.
Mechanism of Action
2-Cyano-4 is an important intermediate in the synthesis of various compounds, and its mechanism of action is based on the formation of a carbon-nitrogen bond. This bond is formed through a nucleophilic substitution reaction between the cyanide ion and the phenol group. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is then purified by recrystallization.
Biochemical and Physiological Effects
2-Cyano-4 is a synthetic compound and is not known to have any significant biochemical or physiological effects. However, it has been shown to be toxic to aquatic organisms, and should be handled with care.
Advantages and Limitations for Lab Experiments
2-Cyano-4 is a useful starting material for the synthesis of various compounds in the laboratory. It is relatively easy to synthesize, and the reaction is usually fast and efficient. However, the compound is toxic and should be handled with care.
Future Directions
As 2-Cyano-4 is a useful starting material for the synthesis of various compounds, there are many potential future directions for its use. For example, it could be used to synthesize new pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and antibiotics. It could also be used to synthesize new materials, such as polymers and nanomaterials. Additionally, it could be used to study the mechanism of action of various compounds, as well as to investigate the potential biological effects of various compounds.
Synthesis Methods
2-Cyano-4 can be synthesized through a reaction between 2-amino-4-trifluoromethylphenol and cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, and the product is then purified by recrystallization.
Scientific Research Applications
2-Cyano-4 has many applications in scientific research. It is used as a reagent in the synthesis of various compounds, such as 3-amino-2-cyano-4-trifluoromethylphenol, 4-cyano-2-(2-methoxy-5-trifluoromethylphenyl)phenol, and 2-cyano-4-trifluoromethylphenol. It is also used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs and antifungal agents.
properties
IUPAC Name |
2-hydroxy-5-[2-methoxy-5-(trifluoromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO2/c1-21-14-5-3-11(15(16,17)18)7-12(14)9-2-4-13(20)10(6-9)8-19/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGIMIMPLXUYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684994 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-4-(2-methoxy-5-trifluoromethylphenyl)phenol | |
CAS RN |
1261929-94-5 |
Source


|
| Record name | 4-Hydroxy-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377151.png)
![2-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377158.png)
![3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6377164.png)








